![molecular formula C23H18O4 B3885712 5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3885712.png)
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
Overview
Description
5-hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.12050905 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5-Hydroxy-7-[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one, also known as a derivative of flavonoids, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.40 g/mol. Its structure features a chromone backbone substituted with hydroxyl and methoxy groups, which are known to enhance biological activity.
Antioxidant Activity
Research indicates that flavonoids, including this compound, possess significant antioxidant properties. These antioxidants can neutralize free radicals, thereby reducing oxidative stress and potentially lowering the risk of chronic diseases such as cancer and cardiovascular disorders. Studies have shown that related compounds exhibit high radical scavenging activity, suggesting similar potential for this compound.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related flavonoids often range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis . This suggests that the compound may share similar efficacy.
Anticancer Potential
Flavonoids are recognized for their anticancer properties, often through mechanisms involving apoptosis induction and cell cycle arrest. Initial studies on structurally similar compounds indicate that they can inhibit tumor growth in various cancer cell lines, including breast and prostate cancers. The specific mechanism of action for this compound requires further investigation to elucidate its potential in cancer therapy.
Case Studies and Research Findings
- Antioxidant Assessment : A study evaluated the antioxidant capacity of various flavonoids using DPPH and ABTS assays. Results indicated that compounds with similar structures to this compound exhibited significant radical scavenging activity, supporting its potential as a therapeutic agent against oxidative stress-related diseases .
- Antimicrobial Evaluation : In a comparative study on flavonoid derivatives, 5-hydroxy derivatives showed enhanced antibacterial effects against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of hydroxyl substitutions in enhancing antimicrobial potency .
- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on cancer cell lines revealed that flavonoid derivatives could induce apoptosis through mitochondrial pathways. While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-hydroxy-7-[(4-methylphenyl)methoxy]-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15-7-9-16(10-8-15)14-26-18-11-19(24)23-20(25)13-21(27-22(23)12-18)17-5-3-2-4-6-17/h2-13,24H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNWFXLAYDFWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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